N-Ethylethylenediamine

Catalog No.
S1513695
CAS No.
110-72-5
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylethylenediamine

CAS Number

110-72-5

Product Name

N-Ethylethylenediamine

IUPAC Name

N'-ethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N

SMILES

CCNCCN

Canonical SMILES

CCNCCN

Chelating Agent

N-Ethylethylenediamine acts as a chelating agent, meaning it can bind to metal ions to form complexes. This property is utilized in mutagenesis research studies to introduce mutations into DNA by selectively binding to specific metal ions involved in DNA replication. [Source: Thermo Fisher Scientific, ]

Synthesis of Metal Complexes

N-Ethylethylenediamine can participate in the synthesis of various metal complexes. These complexes have potential uses in several fields, including:

  • Catalysis: Certain metal complexes can act as catalysts, accelerating chemical reactions. Research explores the creation of N-ethylethylenediamine-based catalysts for various reactions. [Source: Sigma-Aldrich, ]
  • Medicine: Ruthenium(II) complexes synthesized with N-ethylethylenediamine have shown promising results in inhibiting the growth of human ovarian cancer cell lines in preliminary studies. This suggests potential applications in developing cancer treatment strategies, although further research is necessary. [Source: Sigma-Aldrich, ]

It's important to note that the research on N-ethylethylenediamine's applications in medicine is still ongoing and not yet conclusive.

Other Research Applications

N-Ethylethylenediamine also finds applications in other areas of scientific research, such as:

  • Organic synthesis: It can be used as a reagent in various organic reactions, such as condensation reactions. [Source: Sigma-Aldrich, ]
  • Material science: N-ethylethylenediamine can be used as a precursor for the synthesis of functionalized materials, such as water-soluble hyperbranched polyamines for water purification purposes. [Source: Lihua Hu et al., Facile preparation of water-soluble hyperbranched polyamine functionalized multiwalled carbon nanotubes for high-efficiency organic dye removal from aqueous solution, ]

XLogP3

-0.8

Boiling Point

129.0 °C

UNII

941MVD708N

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 77 companies with hazard statement code(s):;
H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.64%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Corrosive;Health Hazard

Other CAS

110-72-5

Wikipedia

N-ethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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